molecular formula C10H11NO3 B6256648 2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid CAS No. 1330763-45-5

2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid

Cat. No. B6256648
CAS RN: 1330763-45-5
M. Wt: 193.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid (OHQCA) is a naturally occurring organic compound that is found in plants, fungi, and bacteria. It is a six-membered heterocyclic compound with a carboxylic acid group attached. OHQCA has been studied for its potential applications in various fields such as pharmaceuticals, biotechnology, and materials science due to its unique structure and properties.

Scientific Research Applications

2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid has been studied for its potential applications in various fields of scientific research. It has been found to be a useful reagent for the synthesis of other compounds, and has been used in the synthesis of a variety of organic compounds such as polymers and polysaccharides. 2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid has also been used as a catalyst in organic reactions, and has been studied for its potential applications in drug delivery systems.

Mechanism of Action

The mechanism of action of 2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid is still not completely understood. It is believed that the carboxylic acid group of 2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid is responsible for its reactivity, as it can form hydrogen bonds with other molecules. This allows 2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid to interact with other molecules, allowing it to act as a catalyst or substrate in a variety of reactions.
Biochemical and Physiological Effects
2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the growth of certain bacteria, fungi, and viruses, and has been shown to have anti-inflammatory and anti-cancer properties. In addition, 2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid has been found to have antioxidant properties, and has been shown to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid is a useful reagent for laboratory experiments due to its stability and reactivity. It is relatively easy to synthesize and is relatively non-toxic, making it safe to use in the laboratory. However, 2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid is a relatively small molecule, making it difficult to study its effects on larger biological systems.

Future Directions

There are a number of potential future directions for research on 2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid. One possible direction is to further explore its potential applications in drug delivery systems, as well as its potential effects on biochemical and physiological processes. In addition, further research could be conducted on its potential uses as a catalyst or substrate in organic reactions. Finally, further research could be conducted on its potential applications in materials science, such as in the synthesis of polymers and polysaccharides.

Synthesis Methods

2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid can be synthesized using a variety of methods, including a one-pot synthesis. In this method, a mixture of 2-oxo-1,2,5,6,7,8-hexahydroquinoline and a carboxylic acid is heated in the presence of a base such as sodium hydroxide. The reaction produces 2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid and is usually carried out at a temperature of around 100°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid involves the condensation of cyclohexanone with aniline followed by oxidation and carboxylation.", "Starting Materials": [ "Cyclohexanone", "Aniline", "Sodium hypochlorite", "Sodium hydroxide", "Carbon dioxide" ], "Reaction": [ "Cyclohexanone is condensed with aniline in the presence of sodium hydroxide to form 2-amino-2-cyclohexenone.", "2-amino-2-cyclohexenone is oxidized with sodium hypochlorite to form 2-oxo-1,2,5,6,7,8-hexahydroquinoline.", "2-oxo-1,2,5,6,7,8-hexahydroquinoline is carboxylated with carbon dioxide in the presence of sodium hydroxide to form 2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid." ] }

CAS RN

1330763-45-5

Product Name

2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid

Molecular Formula

C10H11NO3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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